molecular formula C28H24N4O B2477750 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea CAS No. 1797859-71-2

3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea

Cat. No. B2477750
CAS RN: 1797859-71-2
M. Wt: 432.527
InChI Key: WMVRRVXZQLRYDK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic heterocycles that contain a pyridine ring fused to an imidazole ring . They are divided into four groups depending on the position of nitrogen atoms .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridines are generally white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Pharmaceutical Chemistry

This compound is a valuable scaffold in pharmaceutical chemistry due to its potential biological activities. Imidazo[1,2-a]pyridine derivatives, including this compound, have been explored for their antisecretory and cytoprotective properties , making them potential candidates for antiulcer agents . Additionally, their structural versatility allows for the development of various therapeutic agents targeting different diseases.

Antimicrobial Agents

Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial and antifungal activities . This makes 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea a promising candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Optoelectronic Devices

The unique structural properties of imidazo[1,2-a]pyridine derivatives make them suitable for use in optoelectronic devices . These compounds can be used as emitters in organic light-emitting diodes (OLEDs) and other light-emitting applications due to their luminescent properties . This application is particularly valuable in the development of advanced display technologies and lighting solutions.

Cancer Research

Imidazo[1,2-a]pyridine derivatives have shown potential as anti-cancer agents . Their ability to interact with various biological targets makes them suitable for developing drugs that can inhibit cancer cell growth and proliferation . This compound could be further explored for its efficacy in treating different types of cancer.

Material Science

In material science, imidazo[1,2-a]pyridine derivatives are used for their structural and functional properties . They can be incorporated into polymers and other materials to enhance their mechanical and thermal properties . This application is crucial for developing new materials with improved performance for industrial and technological uses.

Sensors and Detection

The compound’s unique chemical structure allows it to be used in the development of sensors and detection systems . These systems can detect various chemical and biological substances with high sensitivity and specificity . This application is essential for environmental monitoring, medical diagnostics, and security.

Photocatalysis

Imidazo[1,2-a]pyridine derivatives are also explored for their potential in photocatalysis . They can be used to catalyze chemical reactions under light irradiation, which is valuable for sustainable chemical processes and green chemistry . This application helps in reducing the environmental impact of chemical manufacturing.

Confocal Microscopy and Imaging

Due to their luminescent properties, these compounds are used as emitters in confocal microscopy and imaging . This application is crucial for biological and medical research, allowing for high-resolution imaging of cells and tissues . It aids in understanding cellular processes and diagnosing diseases.

Mechanism of Action

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold have been associated with a wide range of applications in medicinal chemistry . For instance, some compounds have been found to inhibit the Sterol 14-alpha demethylase (CYP51) protein from C. albicans , and others have been used in the development of covalent inhibitors .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially alter the interaction of the compound with its targets.

Biochemical Pathways

Given the wide range of applications of imidazo[1,2-a]pyridine derivatives in medicinal chemistry , it can be inferred that multiple biochemical pathways could be influenced.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various tumor cell lines , suggesting potential anticancer effects.

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridine derivatives can involve various chemical reactions , which could potentially be influenced by environmental conditions such as temperature, pH, and the presence of other chemicals.

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry, and there is ongoing research into developing new synthetic methods and exploring their biological activity .

properties

IUPAC Name

3-benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O/c33-28(30-27(22-12-4-1-5-13-22)23-14-6-2-7-15-23)32(24-16-8-3-9-17-24)21-25-20-29-26-18-10-11-19-31(25)26/h1-20,27H,21H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVRRVXZQLRYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CN=C4N3C=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea

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